molecular formula C36H42O10S2 B019994 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol CAS No. 77698-99-8

2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol

Cat. No.: B019994
CAS No.: 77698-99-8
M. Wt: 698.8 g/mol
InChI Key: PSRQUUMTYKKBPW-NJMTUYGZSA-N
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Description

2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol is a protected glucitol derivative widely used as a synthetic intermediate in carbohydrate chemistry. Its structure features benzyl groups at the 2, 3, 4, and 6 hydroxyl positions, which act as protecting groups to block reactivity during synthesis. The mesyl (methanesulfonyl) groups at positions 1 and 5 are excellent leaving groups, enabling nucleophilic substitution reactions for further functionalization, such as the introduction of amines or azides . This compound is critical in synthesizing iminosugars, glycosidase inhibitors, and other bioactive molecules .

Properties

IUPAC Name

[(2S,3R,4S,5R)-5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3/t33-,34+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRQUUMTYKKBPW-NJMTUYGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453271
Record name 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77698-99-8
Record name 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF enhance the solubility of the tetra-O-benzyl intermediate, while Et3_3N ensures rapid deprotonation of hydroxyl groups. Patent CN112262148A reports that substituting DMF with dimethylacetamide (DMA) reduces side reactions, improving yields by 15–20%.

Stoichiometry and Temperature Control

A molar ratio of 2.2:1 (MsCl to hydroxyl groups) is optimal for complete mesylation without excess reagent accumulation. Elevated temperatures (>25°C) risk sulfonate ester decomposition, whereas temperatures below 5°C slow reaction kinetics. A balanced approach—gradual warming from 0°C to room temperature over 12 hours—ensures high conversion rates.

Analytical Characterization

Spectroscopic Confirmation

1^1H NMR and 13^13C NMR are pivotal for verifying the structure. The mesyl groups (SO2CH3\text{SO}_2\text{CH}_3) produce distinct singlet peaks at ~3.0 ppm in 1^1H NMR, while the benzyl aromatic protons resonate between 7.2–7.4 ppm. Mass spectrometry (MS) corroborates the molecular ion peak at m/z 698.84, consistent with the molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single dominant peak, indicating minimal impurities. Residual benzyl bromide or mesyl chloride is quantified via gas chromatography (GC), with limits below 0.1%.

Applications in Pharmaceutical Synthesis

The mesylated product serves as a precursor for 2,5-anhydro-L-iditol derivatives, which exhibit inhibitory activity against glycosidases. For example, reaction with cesium propionate in DMF at 100°C yields 3,4,6-tri-O-benzyl-1-O-propionyl-2,5-anhydro-L-iditol, a key intermediate in antiviral drug development . The compound’s utility underscores the importance of scalable and reproducible synthesis methods.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of complex glycopeptide antibiotics such as vancomycin and teicoplanin. Its ability to undergo selective reactions makes it valuable for creating derivatives with specific functionalities .

Biology

  • Carbohydrate-Protein Interactions : It is utilized in studies focusing on carbohydrate-protein interactions. Understanding these interactions can lead to advancements in vaccine development and therapeutic agents targeting carbohydrate-binding proteins .
  • Carbohydrate-Based Vaccines : The compound plays a role in developing carbohydrate-based vaccines that could enhance immune responses against pathogens .

Medicine

  • Tumor-Associated Carbohydrate Antigens : It is instrumental in synthesizing tumor-associated carbohydrate antigens (TACAs), which are important for cancer research and the development of targeted cancer therapies . TACAs can be used as biomarkers for diagnosis or as targets for immunotherapy.

Industry

  • Pharmaceutical Intermediates : The compound is used in producing various pharmaceutical intermediates and fine chemicals. Its reactivity allows for the creation of diverse chemical entities that can be further developed into therapeutic agents .

Case Studies

  • Inhibition Studies : Research has demonstrated that derivatives of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol serve as effective inhibitors of glucosylceramide synthase and neutral glucosylceramidase. These enzymes are implicated in various lysosomal storage disorders .
  • Synthetic Pathways : Studies have explored the use of cesium propionate as a reagent to enhance the regioselectivity of reactions involving this compound. This selectivity is critical for synthesizing specific sugar derivatives with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol involves its ability to act as a glycosyl donor in glycosylation reactions. The mesyl groups serve as good leaving groups, facilitating the formation of glycosidic bonds. This compound targets glycosyltransferases and glycosidases, enzymes involved in the synthesis and modification of glycoproteins and glycolipids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol (CAS 151963-95-0)
  • Structure: Replaces the mesyl groups at C1 and C5 with a dideoxy-imino group.
  • Application : Acts as a glycosidase inhibitor by mimicking the transition state of glycosidic bond cleavage. Used in enzymatic studies to probe carbohydrate-processing pathways .
  • Key Difference: The imino group enhances enzyme binding, making it a direct therapeutic candidate, unlike the mesyl-bearing compound, which serves as a synthetic precursor .
2,3,4,5-Tetra-O-benzyl-D-glucitol (CAS 14233-48-8)
  • Structure : Benzyl groups at positions 2, 3, 4, and 5 instead of 2, 3, 4, 6.
  • Application : Intermediate in synthesizing Miglitol, an antiglycemic drug. The altered substitution pattern directs regioselectivity during ring formation .
  • Key Difference: The 2,3,4,5-benzylation favors the formation of six-membered rings, while the 2,3,4,6-protected compound is tailored for five-membered iminosugar synthesis .
1-Deoxynojirimycin (DNJ) Derivatives (e.g., Miglitol, NB-DNJ)
  • Structure: Iminosugars with an amino group replacing the hydroxyl at C1.
  • Application : Clinically used for diabetes (Miglitol) and investigated for anti-HIV and lysosomal storage disease therapies .
  • Comparison : Unlike DNJ derivatives, 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol lacks intrinsic bioactivity but is a precursor for introducing nitrogen into the sugar backbone .
N-(6-Azidohexyl)-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-D-glucitol
  • Structure : Mesyl groups replaced with azidoalkyl chains via nucleophilic substitution.
  • Application : Used in "click chemistry" to generate multivalent glycosidase inhibitors for probing enzyme mechanisms .
  • Key Insight : The mesyl groups in the parent compound enable modular functionalization, highlighting its versatility in drug discovery .

Physicochemical Properties

Property This compound N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol 2,3,4,5-Tetra-O-benzyl-D-glucitol
Molecular Formula C34H38O8S2 C41H43NO4 C34H38O6
Molecular Weight 654.8 g/mol 613.78 g/mol 542.66 g/mol
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Soluble in chloroform, acetone Similar to parent compound
Key Functional Groups Mesyl (leaving groups) Imino (enzyme inhibitor) Benzyl (protecting groups)
Primary Use Synthetic intermediate Enzyme inhibition studies Miglitol precursor

Data compiled from .

Biological Activity

2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol is a complex carbohydrate derivative that plays a significant role in various biological and medicinal applications. Its structure features multiple benzyl and mesyl groups attached to a D-glucitol backbone, which contributes to its unique chemical properties and biological activities. This compound is primarily utilized in research related to glycopeptide antibiotics and tumor-associated carbohydrate antigens.

The biological activity of this compound is largely attributed to its ability to interact with proteins and other biomolecules. The presence of mesyl groups allows for nucleophilic substitution reactions, which can modify protein interactions. This compound is particularly useful in studying carbohydrate-protein interactions and the development of carbohydrate-based vaccines.

Applications in Research

  • Glycopeptide Antibiotics : This compound serves as an intermediate in synthesizing glycopeptide antibiotics such as vancomycin and teicoplanin. These antibiotics are critical in treating infections caused by Gram-positive bacteria.
  • Tumor-Associated Carbohydrate Antigens : It is involved in synthesizing tumor-associated carbohydrate antigens, which are vital for cancer research and vaccine development.

Case Studies

  • Study on Carbohydrate-Protein Interactions :
    • Researchers utilized this compound to investigate its binding affinity with lectins. The study demonstrated that the compound could effectively inhibit lectin binding, suggesting potential applications in designing anti-adhesion therapies for bacterial infections.
  • Synthesis of Glycopeptide Antibiotics :
    • In a synthetic pathway study, the compound was shown to facilitate the formation of key intermediates required for glycopeptide antibiotic synthesis. The efficiency of the reaction was enhanced when using this compound compared to traditional methods.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,3,4,6-Tetra-O-benzyl-D-glucopyranoseLacks mesyl groups; simpler structureLower reactivity; less effective in protein interactions
2,3,4,6-Tetra-O-benzyl-D-galactopyranoseDifferent hydroxyl group configurationVaries in reactivity; used in specific glycosylation studies
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactoneContains a lactone ringUnique reactivity; applied in different chemical reactions

Synthetic Routes

The synthesis of this compound typically involves:

  • Protection of Hydroxyl Groups : D-glucitol is treated with benzyl chloride and a base (e.g., sodium hydride) to protect hydroxyl groups.
  • Selective Mesylation : The protected glucitol undergoes reaction with methanesulfonyl chloride in the presence of a base like pyridine to introduce mesyl groups at the 1 and 5 positions.

Chemical Reactions Analysis

This compound exhibits various chemical reactions:

  • Substitution Reactions : Mesyl groups can be substituted with nucleophiles such as halides or alkoxides.
  • Oxidation and Reduction : Benzyl groups can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

  • Substitution : Sodium iodide or sodium alkoxides are commonly employed.
  • Oxidation : Potassium permanganate or chromium trioxide can facilitate oxidation.
  • Reduction : Hydrogenation using palladium on carbon is typical for reducing benzyl groups.

Q & A

Q. What strategies enable regioselective deprotection of benzyl or mesyl groups for downstream applications?

  • Methodological Answer : Selective deprotection methods include:
  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) for benzyl groups, preserving mesylates.
  • Acid hydrolysis : Controlled HCl/MeOH treatment for mesyl group removal without affecting benzyl ethers.
  • Enzymatic approaches : Lipases or esterases for mild, selective deprotection in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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